molecular formula C8H11ClFN B2806978 (R)-2-Fluoro-1-phenylethanamine hydrochloride CAS No. 1428333-84-9

(R)-2-Fluoro-1-phenylethanamine hydrochloride

Cat. No.: B2806978
CAS No.: 1428333-84-9
M. Wt: 175.63
InChI Key: OLMLEABQOBEBQU-QRPNPIFTSA-N
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Description

®-2-Fluoro-1-phenylethanamine hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the ethylamine chain and a phenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-1-phenylethanamine hydrochloride typically involves the fluorination of a suitable precursor followed by amination. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the ethylamine chain. The reaction conditions often involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of ®-2-Fluoro-1-phenylethanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic asymmetric synthesis to ensure the enantiomeric purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

®-2-Fluoro-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Fluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Fluoro-1-phenylethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Fluoro-1-phenylethanol: A related compound with an alcohol group instead of an amine.

    2-Fluoro-1-phenylpropane: A similar compound with an extended carbon chain.

Uniqueness

®-2-Fluoro-1-phenylethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(1R)-2-fluoro-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLEABQOBEBQU-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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